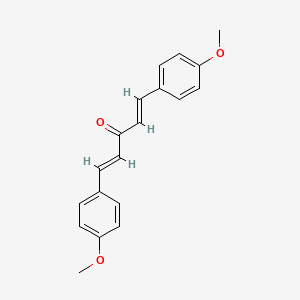

(1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one

Description

Properties

IUPAC Name |

(1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O3/c1-21-18-11-5-15(6-12-18)3-9-17(20)10-4-16-7-13-19(22-2)14-8-16/h3-14H,1-2H3/b9-3+,10-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOZVKDXPBWBUKY-LQIBPGRFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)C=CC2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401347720 |

Source

|

| Record name | (1E,4E)-1,5-Bis(4-methoxyphenyl)penta-1,4-dien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37951-12-5, 2051-07-2 |

Source

|

| Record name | Bis(4-methoxybenzylidene)acetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037951125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1E,4E)-1,5-Bis(4-methoxyphenyl)penta-1,4-dien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Pentadien-3-one, 1,5-bis(4-methoxyphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(4-METHOXYBENZYLIDENE)ACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1T5NW58W3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one

This guide provides an in-depth exploration of the synthesis of (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one, a diarylpentadienone with significant potential in medicinal chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the synthetic pathway, underlying mechanistic principles, and practical experimental protocols.

Introduction: The Significance of Diarylpentadienones

This compound belongs to the class of diarylpentadienones, which are synthetic analogs of curcumin. These compounds have garnered considerable interest due to their enhanced chemical stability and a wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-malarial properties.[1][2] Their facile one-pot synthesis further enhances their appeal as scaffolds for the development of novel therapeutic agents.[1] The methoxy groups on the phenyl rings of the target molecule are crucial for its biological activity and electronic properties, making it a valuable compound for further functionalization and study.[3]

The Synthetic Pathway: Claisen-Schmidt Condensation

The most prevalent and efficient method for synthesizing this compound is the Claisen-Schmidt condensation.[3][4] This reaction is a type of crossed aldol condensation between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks α-hydrogens.[5] In this specific synthesis, two equivalents of 4-methoxybenzaldehyde react with one equivalent of acetone in the presence of a base, typically sodium hydroxide or potassium hydroxide.[1][3]

Mechanistic Insights

The Claisen-Schmidt condensation proceeds through a base-catalyzed aldol addition followed by a rapid dehydration (elimination) to form the stable, conjugated α,β-unsaturated ketone. The causality behind the experimental choices lies in facilitating this two-step process efficiently and selectively.

Step 1: Enolate Formation The reaction is initiated by the deprotonation of an α-hydrogen from acetone by a strong base (e.g., hydroxide ion). This forms a resonance-stabilized enolate ion, which acts as the nucleophile. Acetone is chosen for its two reactive α-methyl groups, allowing for a double condensation.

Step 2: Nucleophilic Attack The nucleophilic enolate attacks the electrophilic carbonyl carbon of 4-methoxybenzaldehyde. The absence of α-hydrogens on 4-methoxybenzaldehyde prevents it from undergoing self-condensation, thus ensuring the desired crossed-aldol reaction.[6][7]

Step 3: Aldol Addition An alkoxide intermediate is formed, which is then protonated by a water molecule (formed from the initial deprotonation of acetone) to yield a β-hydroxy ketone (aldol adduct).

Step 4: Dehydration The β-hydroxy ketone readily undergoes base-catalyzed dehydration. The hydroxide ion removes a proton from the α-carbon, leading to the elimination of a water molecule and the formation of a carbon-carbon double bond. This dehydration is driven by the formation of a highly conjugated and thermodynamically stable system.

Step 5: Second Condensation The resulting intermediate, 4-(4-methoxyphenyl)but-3-en-2-one, still possesses reactive α-hydrogens on the methyl group. The process of enolate formation, nucleophilic attack on a second molecule of 4-methoxybenzaldehyde, aldol addition, and dehydration is repeated to yield the final product, this compound.

The following diagram illustrates the detailed mechanism:

Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.

Experimental Protocol

This section provides a detailed, self-validating protocol for the synthesis of this compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Methoxybenzaldehyde | 136.15 | 3.4 g (3.0 mL) | 0.025 |

| Acetone | 58.08 | 0.73 g (0.92 mL) | 0.0125 |

| Sodium Hydroxide | 40.00 | 1.25 g | 0.031 |

| Ethanol (95%) | - | 25 mL | - |

| Deionized Water | - | As needed | - |

Step-by-Step Procedure

-

Preparation of Reactant Solution: In a 100 mL round-bottom flask, dissolve 3.4 g (0.025 mol) of 4-methoxybenzaldehyde and 0.73 g (0.0125 mol) of acetone in 20 mL of 95% ethanol. Stir the mixture at room temperature until all solids have dissolved.

-

Preparation of Base Solution: In a separate beaker, dissolve 1.25 g of sodium hydroxide in 5 mL of deionized water. Cool the solution to room temperature.

-

Reaction Initiation: Slowly add the sodium hydroxide solution dropwise to the stirred solution of the aldehyde and ketone over a period of 10-15 minutes. The addition should be controlled to maintain the reaction temperature below 30 °C. A color change to yellow or orange and the formation of a precipitate should be observed.

-

Reaction Progression: After the addition is complete, continue to stir the reaction mixture vigorously at room temperature for 30-45 minutes. The formation of a thick yellow precipitate will occur.

-

Isolation of Crude Product: After the reaction period, cool the mixture in an ice bath for 15 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing and Neutralization: Wash the collected solid with copious amounts of cold deionized water until the filtrate is neutral to pH paper. This step is crucial to remove any residual sodium hydroxide.

-

Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

-

Purification by Recrystallization: Recrystallize the crude product from hot 95% ethanol. Dissolve the solid in a minimum amount of boiling ethanol. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Final Product Collection: Collect the purified yellow crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Characterization of this compound

The synthesized compound should be characterized by various spectroscopic methods to confirm its identity and purity.

| Property | Value |

| Appearance | Yellow crystalline solid |

| Melting Point | 132 °C[4] |

| Molecular Formula | C₁₉H₁₈O₃ |

| Molar Mass | 294.35 g/mol |

| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 7.73 (d, J=16.0 Hz, 2H), 7.57 (d, J=8.9 Hz, 4H), 6.90 (d, J=8.9 Hz, 4H), 6.90 (d, J=16.0 Hz, 2H), 3.85 (s, 6H)[8] |

| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | 188.8, 161.4, 142.8, 130.3, 127.5, 125.1, 114.5, 55.4 |

| IR (KBr, cm⁻¹) | ~1650 (C=O, conjugated ketone), ~1600 (C=C, aromatic and alkene), ~1250 (C-O, ether)[4] |

| Mass Spectrum (m/z) | [M]⁺ calculated for C₁₉H₁₈O₃: 294.1256; found: 294.1255 |

Safety and Handling Precautions

-

4-Methoxybenzaldehyde: May cause skin and eye irritation. Handle in a well-ventilated area.[3]

-

Acetone: Highly flammable liquid and vapor. Causes serious eye irritation.

-

Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Ethanol: Highly flammable liquid and vapor.

All procedures should be carried out in a fume hood, and appropriate PPE should be worn at all times.

Conclusion

The Claisen-Schmidt condensation provides a straightforward and efficient route for the synthesis of this compound. This in-depth guide has detailed the reaction mechanism, provided a robust experimental protocol, and outlined the necessary characterization and safety procedures. The accessibility of this synthetic pathway, coupled with the significant biological potential of diarylpentadienones, makes this compound an attractive target for further research and development in medicinal chemistry and related fields.[9][10]

References

-

AIP Publishing. (2020). Synthesis, crystal growth and characterization of (1E, 4E)-1, 5-bis (4-methoxyphenyl) penta-1, 4-dien-3-one (BMPD). [Link]

-

Abdullah, M. A., Faudzi, S. M. M., & Nasir, N. M. (2021). A Review on Biological Properties and Synthetic Methodologies of Diarylpentadienones. Mini-Reviews in Medicinal Chemistry, 21(9), 1058-1070. [Link]

-

ResearchGate. (2023). (PDF) A Review on Biological Properties and Synthetic Methodologies of the Diarylpentadienones. [Link]

-

Bentham Science. (2020). A Review on Biological Properties and Synthetic Methodologies of Diarylpentadienones. [Link]

-

Organic Spectroscopy International. (2015). 1,5-bis(4'-methoxyphenyl)-1,4-pentadien-3-one. [Link]

-

Wikipedia. Claisen–Schmidt condensation. [Link]

-

PraxiLabs. Claisen Schimdt Reaction (Mixed Aldol Condensation). [Link]

-

BYJU'S. Claisen Condensation Mechanism. [Link]

-

PubMed. (2020). Development of diarylpentadienone analogues as alpha-glucosidase inhibitor: Synthesis, in vitro biological and in vivo toxicity evaluations, and molecular docking analysis. [Link]

-

Herbal Analysis Services. This compound. [Link]

-

Universiti Putra Malaysia Institutional Repository. (2020). Development of a new class of diarylpentadienone analogues as anti-diabetic agents. [Link]

-

YouTube. (2020). Claisen Schmidt reaction | Crossed Aldol condensation reaction | with Complete mechanism. [Link]

-

National Center for Biotechnology Information. (1E,4E)-1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one. [Link]

Sources

- 1. azom.com [azom.com]

- 2. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. researchgate.net [researchgate.net]

- 5. fiveable.me [fiveable.me]

- 6. magritek.com [magritek.com]

- 7. Claisen condensation - Wikipedia [en.wikipedia.org]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 10. byjus.com [byjus.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one

This technical guide provides a comprehensive analysis of the spectroscopic data for (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one, a symmetrical diarylpentanoid also known as dianisalacetone. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural elucidation of this compound through modern spectroscopic techniques. We will delve into the nuances of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, offering not just the data, but also the underlying principles and experimental considerations that ensure data integrity and accurate interpretation.

Introduction: The Significance of Spectroscopic Analysis

This compound is a molecule of interest in various fields of chemical and pharmaceutical research due to its structural similarity to curcumin and other bioactive chalcones. Accurate and unambiguous structural confirmation is the bedrock of any scientific investigation, particularly in drug discovery and materials science. Spectroscopic methods provide a non-destructive means to probe the molecular architecture, offering insights into connectivity, functional groups, and the electronic environment of atoms within the molecule. This guide will systematically present and interpret the key spectroscopic data that collectively confirm the identity and purity of this compound.

Below is a diagram illustrating the general workflow for the spectroscopic characterization of a synthesized organic compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms.

Experimental Protocol

A solution of this compound is prepared in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). The choice of a high-field instrument is crucial for achieving better signal dispersion, which is particularly important for resolving the aromatic and vinylic protons in this molecule.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of CDCl₃. The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's resonances.

-

Internal Standard: Add a small drop of TMS to the NMR tube. TMS provides a reference signal at 0 ppm, against which all other chemical shifts are measured.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity, ensuring sharp and well-resolved peaks.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans are averaged to achieve an adequate signal-to-noise ratio.

Data Interpretation

The ¹H NMR spectrum of this compound is characterized by its symmetry. The molecule possesses a C₂ axis of symmetry through the carbonyl group, which results in chemically equivalent protons on both sides of the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.73 | Doublet | 16.0 | 2H | H-1, H-5 |

| 7.57 | Doublet | 8.9 | 4H | H-2', H-6', H-2'', H-6'' |

| 6.90 | Doublet | 16.4 and 8.6 | 6H | H-2, H-4 and H-3', H-5', H-3'', H-5'' |

Data sourced from Organic Spectroscopy International, 2015.[1]

The large coupling constant (16.0 Hz) for the protons at 7.73 ppm (H-1, H-5) is indicative of a trans (E) configuration of the double bond.[1] The doublet at 7.57 ppm corresponds to the aromatic protons ortho to the vinyl group. The overlapping signals at 6.90 ppm are assigned to the vinylic protons adjacent to the carbonyl group and the aromatic protons ortho to the methoxy group.[1] The integration values confirm the number of protons in each chemical environment, consistent with the symmetrical structure of the molecule.

The following diagram illustrates the key proton assignments on the molecular structure.

Caption: ¹H NMR Assignments for the target molecule.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope (1.1%), these experiments are less sensitive than ¹H NMR and typically require longer acquisition times.

Experimental Protocol

The sample preparation for ¹³C NMR is similar to that for ¹H NMR. However, due to the lower sensitivity, a more concentrated sample may be required. The spectrum is usually acquired with proton decoupling to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve 20-50 mg of the compound in 0.6-0.7 mL of CDCl₃.

-

Instrument Setup: The spectrometer is tuned to the ¹³C frequency.

-

Data Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. A sufficient number of scans are accumulated to obtain a good signal-to-noise ratio. A delay time between pulses is incorporated to allow for full relaxation of the carbon nuclei, which is important for accurate integration, although quantitative analysis is not the primary goal here.

Data Interpretation

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

Experimental Protocol

The FT-IR spectrum can be obtained using a variety of sampling techniques. For a solid sample like this compound, the KBr pellet method is common.

Step-by-Step Protocol (KBr Pellet Method):

-

Sample Preparation: A small amount of the finely ground solid sample (1-2 mg) is intimately mixed with dry potassium bromide (KBr) powder (100-200 mg). KBr is transparent to infrared radiation in the typical analysis range.

-

Pellet Formation: The mixture is pressed under high pressure in a die to form a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum to remove any atmospheric and instrumental interferences.

Data Interpretation

The IR spectrum provides a "fingerprint" of the molecule, with characteristic absorption bands for specific functional groups. An IR spectrum of the title compound has been reported, and key absorptions are expected in the following regions.[2]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~1650 | C=O stretch | α,β-Unsaturated Ketone |

| ~1600, ~1510, ~1460 | C=C stretch | Aromatic ring |

| ~1250, ~1030 | C-O stretch | Aryl-alkyl ether |

| ~980 | C-H bend (out-of-plane) | trans-Disubstituted alkene |

The strong absorption band around 1650 cm⁻¹ is characteristic of the conjugated ketone carbonyl group. The presence of aromatic rings is confirmed by the C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The strong bands corresponding to the C-O stretching of the methoxy groups are also expected. A key diagnostic peak is the out-of-plane C-H bending vibration around 980 cm⁻¹, which provides further evidence for the trans geometry of the carbon-carbon double bonds.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and can also reveal structural details through the analysis of fragmentation patterns.

Experimental Protocol

For a relatively non-volatile and thermally stable compound like this compound, Electron Ionization (EI) is a common ionization technique.

Step-by-Step Protocol (EI-MS):

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe, which is heated to volatilize the sample into the ion source.

-

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a molecular ion (M⁺•).

-

Fragmentation: The molecular ions are energetically unstable and often fragment into smaller, charged ions and neutral radicals.

-

Mass Analysis and Detection: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio. The detector then records the abundance of each ion.

Data Interpretation

The mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z value often corresponds to the molecular ion (M⁺•), which directly provides the molecular weight of the compound. The molecular formula of this compound is C₁₉H₁₈O₃, giving a molecular weight of 294.34 g/mol . Therefore, a prominent peak at m/z = 294 would be expected.

The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for this type of molecule include cleavage at the bonds alpha to the carbonyl group and benzylic cleavage.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a comprehensive and unambiguous structural confirmation of this compound. The ¹H NMR data confirms the connectivity and the (E,E)-stereochemistry of the double bonds. FT-IR spectroscopy identifies the key functional groups, including the conjugated ketone and the methoxy-substituted aromatic rings. Mass spectrometry would confirm the molecular weight and could provide further structural insights through fragmentation analysis. This multi-technique approach ensures the scientific integrity of the structural assignment, which is a critical prerequisite for any further investigation or application of this compound.

References

-

Schaefer, L. N., et al. (2017). Bioreduction of (1E,4E)-1,5-bis(4-methoxyphenyl)-1,4-pentadien-3-one by Saccharomyces cerevisiae. ResearchGate. [Link]

- Organic Spectroscopy International. (2015). 1,5-bis(4'-methoxyphenyl)-1,4-pentadien-3-one. [No valid URL available]

Sources

The Diarylpentanoid Scaffold: A Comprehensive Technical Guide to its Physicochemical Properties for Drug Discovery

For Immediate Release

A Deep Dive into the Physicochemical Landscape of Diarylpentanoids for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a senior application scientist's perspective on the physical and chemical properties of diarylpentanoids. As potent analogs of curcumin, these compounds offer a promising scaffold for therapeutic agent development, demonstrating a wide array of biological activities including antitumor, anti-inflammatory, and antioxidant effects. This document moves beyond a simple recitation of facts to offer a synthesized understanding of the causality behind their behavior, equipping researchers with the foundational knowledge required for rational drug design and development.

The Diarylpentanoid Architecture: Structure and Physicochemical Identity

Diarylpentanoids, also known as C5-curcuminoids, are characterized by two aromatic rings linked by a five-carbon bridge. This core structure, often featuring an α,β-unsaturated ketone moiety, is the foundation of their chemical personality and biological activity. The nature of the aryl substituents and the confirmation of the five-carbon linker—be it acyclic or cyclic (e.g., cyclopentanone, cyclohexanone)—are critical determinants of the molecule's overall properties.

Caption: Core structure of a diarylpentanoid.

Physical State and Melting Point

Synthetic diarylpentanoids are typically isolated as crystalline solids. Their melting points are influenced by the symmetry of the molecule, the nature of the aromatic substituents, and the rigidity of the five-carbon bridge. Generally, increased symmetry and the presence of functional groups capable of hydrogen bonding, such as hydroxyl groups, lead to higher melting points due to more efficient crystal packing and stronger intermolecular forces.

| Compound ID | Structure Description | Melting Point (°C) |

| 5a | (E)-1,5-diphenylpent-1-en-3-one | 56-57 |

| 5b | (E)-1-(4-hydroxyphenyl)-5-phenylpent-1-en-3-one | 136-137 |

| 5i | (E)-5-(4-hydroxyphenyl)-1-(4-methoxyphenyl)pent-1-en-3-one | 83-84 |

| 5l | (E)-1-(3,4-dihydroxyphenyl)-5-(4-hydroxyphenyl)pent-1-en-3-one | 202-203 |

Data compiled from Reference.

Solubility Profile

Akin to their parent compound, curcumin, diarylpentanoids generally exhibit poor aqueous solubility. This is a critical parameter for drug development, as it directly impacts bioavailability. Their lipophilic nature, however, allows for good solubility in many organic solvents.

Expert Insight: The poor water solubility is a direct consequence of the dominant nonpolar surface area of the two aromatic rings and the hydrocarbon bridge. To improve aqueous solubility for biological assays or formulation, the use of co-solvents like DMSO or ethanol is standard practice. For in vivo applications, formulation strategies such as liposomes, nanoparticles, or cyclodextrin complexation are often necessary.

Lipophilicity: A Key Determinant of "Drug-Likeness"

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a crucial physicochemical property that influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For orally administered drugs, a LogP value of less than 5 is one of the criteria in Lipinski's Rule of 5 for predicting drug-likeness.

| Compound Feature | Predicted LogP Range | Implication |

| Basic Diarylpentanoid Scaffold | 2.5 - 4.5 | Generally falls within the "drug-like" space, suggesting good membrane permeability. |

| Introduction of Polar Groups (-OH, -NH2) | Decreases LogP | May improve aqueous solubility but could reduce membrane permeability. |

| Introduction of Halogens or Alkyl Groups | Increases LogP | Enhances lipophilicity, potentially improving membrane permeability but may decrease solubility. |

Qualitative data synthesized from principles described in references.

Expert Insight: While a high LogP can enhance membrane permeability, it can also lead to increased metabolic clearance and potential toxicity. A delicate balance is required, and the strategic placement of polar functional groups is a key aspect of medicinal chemistry efforts to optimize the ADME properties of diarylpentanoid-based drug candidates.

Spectroscopic Properties

The extended conjugation present in many diarylpentanoids, particularly those with a dienone moiety, gives rise to characteristic spectroscopic signatures.

-

UV-Visible Spectroscopy: Diarylpentanoids typically exhibit strong absorption in the UV-Vis region, often between 300-450 nm, which is attributable to the π → π* transitions of the conjugated system. The exact absorption maximum (λmax) is sensitive to the substituents on the aromatic rings

An In-Depth Technical Guide to (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one (CAS: 37951-12-5): Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one, also known as bis(4-methoxybenzylidene)acetone, is a symmetrical diarylpentanoid, a class of compounds that has garnered significant attention in the fields of medicinal chemistry and material science. Structurally, it is an analog of curcumin, the active component in turmeric, but with a simplified pentadienone core. This modification has been explored to enhance bioavailability and therapeutic efficacy compared to its natural counterpart. This guide provides a comprehensive overview of its synthesis, physicochemical and spectral properties, and its emerging potential as a therapeutic agent, particularly in oncology.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 37951-12-5 | [1] |

| Molecular Formula | C₁₉H₁₈O₃ | [2] |

| Molecular Weight | 294.34 g/mol | [2] |

| Appearance | Yellow crystalline solid | [3] |

| Melting Point | 127-132 °C | [2][4] |

| Boiling Point | 492.1 °C at 760 mmHg (Predicted) | [2] |

| Solubility | Soluble in organic solvents like ethanol, acetone, and THF. | [5] |

Synthesis of this compound

The primary and most efficient method for synthesizing this compound is the Claisen-Schmidt condensation . This base-catalyzed reaction involves the condensation of an aldehyde (in this case, 4-methoxybenzaldehyde) with a ketone containing α-hydrogens (acetone).[4] The reaction proceeds in a stepwise manner, with two equivalents of the aldehyde reacting with one equivalent of the ketone.

Reaction Mechanism

The Claisen-Schmidt condensation is a cornerstone of organic synthesis for forming α,β-unsaturated ketones. The mechanism for the formation of this compound is as follows:

-

Enolate Formation: A strong base, typically sodium hydroxide or potassium hydroxide, abstracts an α-hydrogen from acetone to form a resonance-stabilized enolate ion.

-

Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of 4-methoxybenzaldehyde.

-

Aldol Addition: This results in the formation of a β-hydroxy ketone intermediate.

-

Dehydration: The intermediate readily undergoes base-catalyzed dehydration to form an α,β-unsaturated ketone, 4-(4-methoxyphenyl)but-3-en-2-one.

-

Second Condensation: The process repeats on the other side of the acetone molecule. The base abstracts an α-hydrogen from the methyl group of the monobenzylideneacetone intermediate, forming a new enolate.

-

Final Product Formation: This enolate then attacks a second molecule of 4-methoxybenzaldehyde, followed by dehydration, to yield the final product, this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of a diarylpentanoid, adapted for the synthesis of the title compound.[6]

Materials:

-

4-Methoxybenzaldehyde

-

Acetone

-

Sodium hydroxide (NaOH)

-

Ethanol (95%)

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Beakers

-

Buchner funnel and filter paper

-

Recrystallization apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve sodium hydroxide in a mixture of distilled water and ethanol with cooling.

-

Addition of Reactants: To the cooled basic solution, add a mixture of 4-methoxybenzaldehyde (2 equivalents) and acetone (1 equivalent) dropwise with continuous stirring at room temperature.

-

Reaction Monitoring: The reaction mixture is typically stirred for several hours at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The formation of a yellow precipitate indicates product formation.

-

Isolation of Crude Product: After the reaction is complete, the yellow precipitate is collected by vacuum filtration and washed with cold water to remove any remaining base and other water-soluble impurities.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound as a yellow crystalline solid.

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

| Spectroscopic Data | Interpretation |

| ¹H NMR (CDCl₃) | Signals corresponding to the aromatic protons of the 4-methoxyphenyl groups, the vinylic protons of the α,β-unsaturated system, and the singlet for the methoxy group protons are expected. The coupling constants of the vinylic protons are indicative of the trans (E) configuration of the double bonds. |

| ¹³C NMR (CDCl₃) | Resonances for the carbonyl carbon, the carbons of the aromatic rings (including the ipso, ortho, meta, and para carbons), the vinylic carbons, and the methoxy carbon are anticipated. |

| FTIR (KBr) | Characteristic absorption bands for the C=O stretching of the α,β-unsaturated ketone, C=C stretching of the alkene and aromatic rings, and C-O stretching of the methoxy groups are expected. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound (m/z = 294.34) should be observed, along with characteristic fragmentation patterns. |

| UV-Visible | A strong absorption maximum (λmax) in the UV-visible region is expected due to the extended π-conjugation of the molecule. A reported λmax is 357 nm in THF.[5] |

Biological Activity and Therapeutic Potential

Diarylpentanoids, including this compound and its analogs, have demonstrated a wide range of biological activities, with their anticancer properties being the most extensively studied.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic and anti-proliferative effects of diarylpentanoids against various cancer cell lines, including prostate, colon, and non-small cell lung cancer.[7][8] A closely related analog, 1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadiene-3-one, has shown significantly greater cytotoxicity against androgen-independent prostate cancer cells (DU 145 and PC-3) compared to curcumin, with EC₅₀ values in the low micromolar range.[7] Similarly, another analog, MS17 (1,5-bis(2-hydroxyphenyl)-1,4-pentadiene-3-one), exhibited lower EC₅₀ values in colon cancer cell lines (SW480 and SW620) than curcumin.[8][9]

Mechanism of Action: Induction of Apoptosis via PI3K/Akt Pathway Modulation

A key mechanism underlying the anticancer effects of diarylpentanoids is the induction of apoptosis (programmed cell death).[7][8] Research indicates that these compounds can modulate critical signaling pathways that regulate cell survival and proliferation. One of the most significant of these is the PI3K/Akt/mTOR pathway , which is often hyperactivated in cancer, leading to reduced apoptosis and increased cell proliferation.[7]

Diarylpentanoids have been shown to inhibit the PI3K/Akt signaling pathway, thereby promoting apoptosis in cancer cells.[7] This inhibition can lead to a cascade of downstream effects, including:

-

Decreased phosphorylation of Akt: This is a key step in deactivating the pro-survival signaling of the pathway.

-

Modulation of Bcl-2 family proteins: Inhibition of the PI3K/Akt pathway can lead to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in the expression of pro-apoptotic proteins like Bax.[7]

-

Activation of Caspases: The altered balance of Bcl-2 family proteins can lead to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (e.g., caspase-3), the executioners of apoptosis.[7]

-

Cell Cycle Arrest: Diarylpentanoids can also induce cell cycle arrest, preventing cancer cells from dividing and proliferating.[10]

Sources

- 1. This compound | 37951-12-5 | Benchchem [benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.aip.org [pubs.aip.org]

- 5. researchgate.net [researchgate.net]

- 6. (1E,4E)-1,5-Bis(4-methylphenyl)penta-1,4-dien-3-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Diarylpentanoid (1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadiene-3-one) (MS13) Exhibits Anti-proliferative, Apoptosis Induction and Anti-migration Properties on Androgen-independent Human Prostate Cancer by Targeting Cell Cycle–Apoptosis and PI3K Signalling Pathways [frontiersin.org]

- 8. Anti-Cancer Mechanisms of Diarylpentanoid MS17 (1,5-Bis(2-hydroxyphenyl)-1,4-pentadiene-3-one) in Human Colon Cancer Cells: A Proteomics Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-Cancer Mechanisms of Diarylpentanoid MS17 (1,5-Bis(2-hydroxyphenyl)-1,4-pentadiene-3-one) in Human Colon Cancer Cells: A Proteomics Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

A Medicinal Chemist's Guide to Curcumin Analogs: From Bench to Breakthrough

Abstract

Curcumin, the principal curcuminoid of turmeric, has captivated the scientific community with its broad spectrum of therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] However, its journey from a traditional spice to a modern pharmaceutical agent is fraught with challenges, primarily its poor bioavailability, rapid metabolism, and chemical instability.[3][4][5] These limitations have spurred a wave of innovation in medicinal chemistry, focusing on the design and synthesis of curcumin analogs to enhance its drug-like properties. This technical guide provides an in-depth exploration of the strategies employed to modify the curcumin scaffold, the resulting structure-activity relationships (SAR), and the enhanced biological activities of these novel compounds. We will delve into the synthetic methodologies, mechanisms of action, and key experimental protocols, offering a comprehensive resource for researchers and drug development professionals dedicated to unlocking the full therapeutic potential of curcuminoids.

The Curcumin Conundrum: Rationale for Analog Development

For centuries, curcumin has been a cornerstone of traditional Indian and Chinese medicine.[1] Modern research has validated its therapeutic potential, demonstrating its ability to modulate numerous signaling pathways involved in various diseases.[1][6][7] Curcumin interacts with a wide array of molecular targets, including transcription factors (e.g., NF-κB, STAT3), protein kinases, and inflammatory enzymes (e.g., COX-2), which accounts for its diverse pharmacological profile.[8][9]

Despite these promising activities, the clinical application of curcumin is severely hampered by significant pharmacokinetic hurdles:

-

Poor Bioavailability: Curcumin exhibits very low solubility in aqueous solutions, leading to poor absorption from the gastrointestinal tract.[3][10][11] Studies have shown that even after high oral doses (e.g., 8-12 g/day ), the concentration of curcumin in blood plasma remains extremely low, often in the nanomolar range.[12][13]

-

Rapid Metabolism: Once absorbed, curcumin undergoes extensive first-pass metabolism in the liver and intestinal wall, primarily through glucuronidation and sulfation, converting it into less active metabolites.[5][11]

-

Chemical Instability: The β-diketone moiety, a key structural feature of curcumin, is unstable at physiological pH, undergoing rapid degradation.[14][15]

These challenges collectively limit the systemic availability of curcumin, preventing it from reaching therapeutic concentrations in target tissues.[16] This has driven medicinal chemists to adopt two primary strategies: developing advanced drug delivery systems (e.g., nanoparticles, liposomes) and, the focus of this guide, synthesizing structurally modified curcumin analogs with improved stability, bioavailability, and potency.[1][3][17]

Strategic Modifications of the Curcumin Scaffold

The curcumin molecule presents several reactive sites amenable to chemical modification.[3] Synthetic efforts have primarily focused on three key regions: the β-diketone moiety, the aromatic rings, and the unsaturated linker.[8]

Modifying the β-Diketone Moiety: Enhancing Stability

The β-diketone group is the most chemically labile part of the curcumin structure and a primary target for metabolic enzymes.[6] A highly successful strategy to overcome this instability is the synthesis of monocarbonyl analogs of curcumin (MACs), where the central seven-carbon linker is replaced with a five-carbon dienone linker, often incorporating a cyclic ketone like cyclopentanone or cyclohexanone.[14][18]

This modification confers several advantages:

-

Improved Chemical Stability: MACs lack the reactive β-diketone group, making them significantly more stable under physiological conditions.[18]

-

Enhanced Pharmacokinetic Profile: The increased stability leads to an improved pharmacokinetic profile compared to curcumin.[6]

-

Potent Biological Activity: Many MACs exhibit potent anti-inflammatory and anticancer activities, often exceeding that of the parent compound.[6][18][19]

A common synthetic route to these analogs is the base-catalyzed aldol condensation of a substituted aromatic aldehyde with a cyclic ketone.[20]

Altering the Aromatic Rings: Tuning Potency and Selectivity

The phenolic hydroxyl and methoxy groups on the two aromatic rings are crucial for curcumin's antioxidant and biological activities.[1][21] Structure-activity relationship (SAR) studies have shown that modifying the substituents on these rings can dramatically influence potency and target selectivity.[2][8]

Key SAR insights include:

-

The Phenolic Hydroxyl Group: This group is essential for the antioxidant and free-radical scavenging activity of curcumin analogs.[21]

-

Electron-Donating/Withdrawing Groups: Introducing different substituents, such as halogens or amines, onto the aromatic rings can modulate the electronic properties of the molecule and enhance its cytotoxicity against cancer cells.[22][23] For instance, analogs with furan moieties have shown excellent inhibitory effects on thioredoxin reductase (TrxR), a key enzyme in cancer cell redox regulation.[1]

-

Heterocyclic Rings: Replacing the phenyl rings with various heterocyclic systems (e.g., pyrazole, isoxazole) has yielded analogs with significantly enhanced anticancer activity.[3][6] Isoxazole analogs, for example, have demonstrated potent inhibition of the STAT3 signaling pathway and greater cytotoxicity than curcumin against breast cancer cells.[3]

Metal Complexation: A Hybrid Approach

The β-diketone moiety of curcumin is an excellent chelator of metal ions. This property has been exploited to create metal complexes (e.g., with copper, zinc, manganese) that exhibit unique and often enhanced biological activities compared to curcumin alone.[3] These complexes can possess improved solubility and stability, representing another avenue for therapeutic development.

Mechanism of Action: Modulating Key Signaling Pathways

Curcumin analogs exert their therapeutic effects by modulating a complex network of intracellular signaling pathways critical for cell survival, proliferation, and inflammation. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, which is constitutively active in many cancers and inflammatory diseases.[6][7][12]

Curcumin and its analogs can inhibit the NF-κB pathway by preventing the activation of IκB kinase (IKK), which is responsible for phosphorylating the inhibitory protein IκBα.[12] By inhibiting IKK, the analogs prevent the degradation of IκBα, which then remains bound to NF-κB, sequestering it in the cytoplasm and preventing the transcription of pro-inflammatory and pro-survival genes.[12]

// Edges "TNF-α" -> "TNFR"; "TNFR" -> "IKK" [label="Activates"]; "IKK" -> "NFkB_complex":ikb [label="Phosphorylates IκB"]; "NFkB_complex":ikb -> "Proteasome" [label="Ubiquitination &\nDegradation", style=dashed]; "NFkB_complex" -> "NFkB_active" [label="Release"]; "NFkB_active" -> "DNA" [label="Translocation"]; "DNA" -> "Transcription";

"Curcumin_Analog" -> "IKK" [label="Inhibits", color="#EA4335", style=bold, arrowhead=tee]; }

Caption: Inhibition of the NF-κB signaling pathway by curcumin analogs.

Other critical pathways modulated by these compounds include:

-

STAT3 Pathway: Inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) is another key mechanism, particularly for anticancer activity.[3]

-

PI3K/Akt Pathway: Curcumin can induce apoptosis in cancer cells by inhibiting the PI3K/Akt signaling pathway.[24]

-

Apoptosis Induction: Analogs have been shown to induce apoptosis (programmed cell death) by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[1][11]

Therapeutic Applications and Biological Evaluation

The structural modifications of curcumin have led to analogs with enhanced efficacy across a range of diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.[1][4][25]

Anticancer Activity

A vast number of curcumin analogs have been synthesized and evaluated for their anticancer properties.[1][19] They have shown potent cytotoxicity against a wide panel of human cancer cell lines, including breast (MCF-7, MDA-MB-231), prostate (LNCaP, PC-3), pancreatic, and liver (HepG2) cancer cells.[1][6] In many cases, the synthesized analogs exhibit significantly lower IC₅₀ values (the concentration required to inhibit 50% of cell growth) than curcumin itself.[3][19] For example, certain pyrazole-fused monocarbonyl analogs showed stronger cytotoxicity against MDA-MB-231 breast cancer cells than both curcumin and the chemotherapy drug paclitaxel.[6]

| Analog Type | Example Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Curcumin | - | MCF-7 (Breast) | >20 | [3] |

| Monocarbonyl (MAC) | Compound 44 (Isoxazole) | MCF-7 (Breast) | 2.56 | [3] |

| Monocarbonyl (MAC) | Compound 44 (Isoxazole) | MDA-MB-231 (Breast) | 3.37 | [3] |

| Pyrazole-fused MAC | Compound 7d | MDA-MB-231 (Breast) | < Paclitaxel | [6] |

| Pyrazole-fused MAC | Compound 10c | MDA-MB-231 (Breast) | < Paclitaxel | [6] |

| Heptadienone series | Compound 11 | NCI 60-cell screen | High Potency | [19] |

| Heptadienone series | Compound 14 | NCI 60-cell screen | High Potency | [19] |

Table 1: Comparative Anticancer Activity of Curcumin and its Analogs.

Anti-inflammatory Activity

Given curcumin's potent anti-inflammatory properties, many analogs have been developed to target inflammatory pathways.[2][4] These compounds have shown strong inhibition of inflammatory enzymes like COX-1, COX-2, and lipoxygenases (LOX).[1][9] Monocarbonyl analogs, in particular, have demonstrated excellent chemical stability and potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6 in response to inflammatory stimuli like lipopolysaccharide (LPS).[18]

Neuroprotective Potential

Curcumin's ability to cross the blood-brain barrier (albeit poorly) and its anti-inflammatory and antioxidant properties make it a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.[25][26][27] Analogs are being designed to improve brain penetration and efficacy.[26] Curcuminoids can bind to and inhibit the aggregation of β-amyloid plaques, a hallmark of Alzheimer's disease, and prevent the fibrillation of α-synuclein, a key protein in Parkinson's disease.[25][27]

Key Experimental Protocols & Workflows

The development of novel curcumin analogs follows a structured workflow from chemical synthesis to biological evaluation.

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; E -> G; F -> H; H -> I; I -> J; J -> K; K -> B [style=dashed, label="Iterative Improvement"]; }

Caption: General workflow for curcumin analog drug discovery.

Protocol 1: Synthesis of a Monocarbonyl Curcumin Analog

This protocol describes a general procedure for the synthesis of a pentadienone analog via acid-catalyzed aldol condensation.

Objective: To synthesize 2,5-bis(4'-hydroxy-3'-methoxybenzylidene)cyclopentanone.

Materials:

-

4-hydroxy-3-methoxybenzaldehyde (vanillin)

-

Cyclopentanone

-

Tetrahydrofuran (THF) or Ethanol

-

Concentrated Hydrochloric Acid (HCl)

-

Cold distilled water and ethanol for washing

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2.0 equivalents of vanillin in a minimal amount of THF or ethanol.

-

Addition of Ketone: Add 1.0 equivalent of cyclopentanone to the solution while stirring.

-

Catalysis: Carefully add a catalytic amount of concentrated HCl to the mixture. The solution may change color.

-

Reaction: Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Incubation: Allow the reaction mixture to stand at room temperature for several days (e.g., 6-7 days) to allow for product precipitation.[23]

-

Isolation: Isolate the precipitated product by vacuum filtration.

-

Washing: Wash the collected solid product sequentially with cold distilled water to neutralize any remaining acid, followed by cold ethanol to remove unreacted starting materials.

-

Drying: Dry the purified product under vacuum.

-

Characterization: Confirm the structure and purity of the final compound using techniques such as NMR spectroscopy, Mass Spectrometry, and HPLC.

Rationale: The acid catalyst protonates the carbonyl oxygen of cyclopentanone, facilitating the formation of an enol intermediate, which then attacks the aldehyde. Using a 2:1 molar ratio of aldehyde to ketone ensures the symmetrical dialdol condensation product is favored. Standing for several days allows for complete crystallization and precipitation, improving yield and simplifying purification.[20][23]

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

Objective: To determine the IC₅₀ value of a curcumin analog against a cancer cell line (e.g., MCF-7).

Materials:

-

Human cancer cell line (e.g., MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Curcumin analog stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO or Solubilization Buffer

-

96-well microplate

-

Multichannel pipette, incubator, microplate reader

Procedure:

-

Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the curcumin analog in the growth medium from the DMSO stock. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.

-

Dosing: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the analog. Include wells with medium only (blank), cells with medium containing 0.5% DMSO (vehicle control), and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Rationale: The MTT assay is a colorimetric assay that measures cell metabolic activity, which serves as an indicator of cell viability. It is a robust, reliable, and widely used method for initial cytotoxicity screening of potential anticancer compounds, allowing for the quantitative comparison of the potency of different analogs.[3][6]

Future Perspectives and Conclusion

The field of curcumin medicinal chemistry continues to evolve, with ongoing efforts to design next-generation analogs with superior pharmacological profiles. Future research will likely focus on:

-

Multi-Targeted Analogs: Designing single molecules that can simultaneously modulate several key pathways involved in complex diseases like cancer.

-

Improved Drug Delivery: Combining potent analogs with novel nano-delivery systems to further enhance bioavailability and achieve targeted delivery to specific tissues or tumors.[17][28]

-

Clinical Translation: Moving the most promising analogs from preclinical studies into human clinical trials to validate their safety and efficacy.[13][29]

References

-

Anand, P., Thomas, S. G., Kunnumakkara, A. B., Sundaram, C., Harikumar, K. B., Sung, B., Tharakan, S. T., Misra, K., Priyadarsini, I. K., Rajasekharan, K. N., & Aggarwal, B. B. (2008). Biological activities of curcumin and its analogues (Congeners) made to order. Recent patents on anti-cancer drug discovery, 3(1), 1–17. [Link]

-

Fadda, A. A., El-Mekabaty, A., & El-Azzouny, A. A. (2020). A Review of Recent Curcumin Analogues and Their Antioxidant, Anti-Inflammatory, and Anticancer Activities. Molecules, 25(23), 5636. [Link]

-

Adams, B. K., Ferstl, E. M., Davis, M. C., Herold, M., Kurtkaya, S., Camalier, R. F., Hollingshead, M. G., Kaur, G., Sausville, E. A., Rickles, F. R., Shoemaker, R. H., & Pinciroli, V. (2004). Synthesis and biological evaluation of novel curcumin analogs as anti-cancer and anti-angiogenesis agents. Bioorganic & medicinal chemistry, 12(14), 3871–3883. [Link]

-

Garg, A., Sharma, V., & Kumar, A. (2017). An overview of structure-activity relationship studies of curcumin analogs as antioxidant and anti-inflammatory agents. Future Medicinal Chemistry, 9(6), 605–626. [Link]

-

Sardjiman. (2016). Synthesis of Curcumin Analogs. International Journal of Pharmaceutical Sciences Review and Research, 37(1), 158-164. [Link]

-

El-Far, A. H., Al-Ghamdi, A. A., Al-Otaibi, S. A., Al-Qahtani, S. H., Al-Said, M. S., & Abdel-Moneim, A. M. (2015). Synthesis and biological evaluation of new curcumin analogues as antioxidant and antitumor agents: molecular modeling study. Medicinal chemistry research, 24(11), 3843–3857. [Link]

-

Fuchs, J. R., Pandit, B., Bhasin, D., Etter, J. P., Regan, N., Abdelhamid, D., Li, C., Lin, J., & Tuszynski, J. A. (2009). Structure-activity relationship studies of curcumin analogues. Bioorganic & medicinal chemistry letters, 19(7), 2065–2069. [Link]

-

Chin, D., Huebbe, P., Pallauf, K., & Rimbach, G. (2013). Curcuminoids in neurodegenerative diseases. Genes & nutrition, 8(2), 123–138. [Link]

-

Simanjuntak, M. T., Barus, T., & Ginting, B. (2014). Synthesis and Antioxidant Activity of Curcumin Analogues. Journal of Chemical and Pharmaceutical Research, 6(5), 1210-1215. [Link]

-

Rokkam, S. K., Mas-Rosario, J. A., Joshi, B. P., Joshi, M., Choudhury, A. R., Kar, S., Golakoti, N. R., & Farkas, M. E. (2024). Curcumin related analogues possess antioxidant and anti-inflammatory properties and may be used as curcumin substitutes with improved Pharmacological properties. Sri Sathya Sai Institute of Higher Learning. [Link]

-

Phan, T. T., See, Z. E., Le, M. T., Nguyen, P. D., & Le, T. V. (2021). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS omega, 6(35), 22699–22712. [Link]

-

Liang, G., Yang, S., & Jiang, L. (2017). Synthesis and antioxidant activity of curcumin analogs. Journal of Asian natural products research, 19(5), 489–503. [Link]

-

Geronikaki, A., Gavalas, A., & Eleftheriou, P. (2008). Curcumin analogues as possible anti-proliferative & anti-inflammatory agents. Medicinal chemistry (Shariqah (United Arab Emirates)), 4(2), 148–155. [Link]

-

Bhandari, S. V., Kuthe, P., Patil, S. M., Nagras, O., & Sarkate, A. P. (2023). A Review: Exploring Synthetic Schemes and Structure-activity Relationship (SAR) Studies of Mono-carbonyl Curcumin Analogues for Cytotoxicity Inhibitory Anticancer Activity. Current Organic Synthesis, 20(8), 821-837. [Link]

-

Liang, G., Yang, S., & Jiang, L. (2017). Synthesis and antioxidant activity of curcumin analogs. Journal of Asian Natural Products Research, 19(5), 489-503. [Link]

-

Chen, Y. F. (2012). Synthesis and evaluation of anticancer activity of curcumin analogs. Master's Thesis, Kaohsiung Medical University. [Link]

-

Garg, A., Sharma, V., & Kumar, A. (2017). An overview of structure-Activity relationship studies of curcumin analogs as antioxidant and anti-inflammatory agents. Future Medicinal Chemistry, 9(6), 605-626. [Link]

-

Jayawardena, T. U., Padhye, S., & He, Y. (2024). A Review of Recent Curcumin Analogues and Their Antioxidant, Anti-inflammatory and Anticancer Activities. Preprints.org. [Link]

-

Jayawardena, T. U., Padhye, S., He, Y., Zhang, R., & Zhou, W. (2024). A Review of Recent Curcumin Analogues and Their Antioxidant, Anti-Inflammatory, and Anticancer Activities. Molecules (Basel, Switzerland), 29(8), 1730. [Link]

-

Pavan, A. R., da Silva, G. D., Castilho, P. F., & Bachiega, T. F. (2021). Curcumin Derivatives in Medicinal Chemistry: Potential Applications in Cancer Treatment. IntechOpen. [Link]

-

Singh, S., & Sharma, B. (2023). Novel Curcumin Analogues: Synthesis and Therapeutic Applications. BP International. [Link]

-

Lo Cascio, F., Marzullo, P., Kayed, R., & Palumbo Piccionello, A. (2021). Curcumin as Scaffold for Drug Discovery against Neurodegenerative Diseases. Biomedicines, 9(2), 173. [Link]

-

Salehi, B., Staniak, A., Martorell, M., Sharifi-Rad, J., & Cho, W. C. (2023). Curcumin: biochemistry, pharmacology, advanced drug delivery systems, and its epigenetic role in combating cancer. Frontiers in pharmacology, 14, 1184224. [Link]

-

Sharma, G., & Kumar, D. (2023). Chapter 13: Curcumins: Will They Be Able to Gain Drug Status?. IntechOpen. [Link]

-

Goel, A., & Aggarwal, B. B. (2010). Therapeutic potential of curcumin and curcumin analogues in rheumatology. Frontiers in immunology, 1, 14. [Link]

-

Zhao, C., Liu, Z., & Liang, G. (2015). Anti-inflammatory effects of novel curcumin analogs in experimental acute lung injury. Journal of translational medicine, 13, 99. [Link]

-

Momtazi, A. A., Shahabipour, F., Khatibi, S., Johnston, T. P., Pirro, M., & Sahebkar, A. (2016). Potential anticancer properties and mechanisms of action of curcumin. Anticancer research, 36(12), 6367–6377. [Link]

-

Lo Cascio, F., Marzullo, P., Kayed, R., & Palumbo Piccionello, A. (2021). Curcumin as Scaffold for Drug Discovery against Neurodegenerative Diseases. Biomedicines, 9(2), 173. [Link]

-

Lin, Y. C., Chen, Y. A., & Chen, Y. J. (2018). Curcumin and its Analogs and Carriers: Potential Therapeutic Strategies for Human Osteosarcoma. International journal of molecular sciences, 19(10), 3201. [Link]

-

Borges, G., et al. (2023). The limitations in the therapeutic application of curcumin in patients. ResearchGate. [Link]

-

Nelson, K. M., Dahlin, J. L., Bisson, J., Graham, J., Pauli, G. F., & Walters, M. A. (2017). The Essential Medicinal Chemistry of Curcumin. Journal of medicinal chemistry, 60(5), 1620–1637. [Link]

-

García-Alloza, M., Borrelli, L. A., Rozkalne, A., Hyman, B. T., & Bacskai, B. J. (2007). Curcumin and neurodegenerative diseases. The international journal of biochemistry & cell biology, 39(11), 2065–2075. [Link]

-

Olotu, F. A., & Agoni, C. (2020). An Update on the Pharmacological Usage of Curcumin: Has it Failed in the Drug Discovery Pipeline?. Inflammopharmacology, 28(4), 849–865. [Link]

-

S V, S., & S, S. (2020). Neuroprotective Effects of Curcumin in Neurodegenerative Diseases. Semantic Scholar. [Link]

-

Rather, I. A., & Khan, A. (2023). Clinical Trial Findings and Drug Development Challenges for Curcumin in Infectious Disease Prevention and Treatment. Molecules (Basel, Switzerland), 28(18), 6667. [Link]

-

He, Y., Yue, Y., Zheng, X., Zhang, K., Chen, S., & Du, Z. (2015). Pharmacological Mechanisms and Clinical Applications of Curcumin: Update. Evidence-based complementary and alternative medicine : eCAM, 2015, 869264. [Link]

-

Patel, K., & Shah, S. (2022). Review on Analytical Methodologies, Chemical and Therapeutic Perspectives of Curcumin: A Ubiquitous Natural Molecule. MACHINERY. [Link]

-

Stohs, S. J., Chen, O., Ray, S. D., Ji, J., Bucci, L. R., & Preuss, H. G. (2020). Curcumin Formulations for Better Bioavailability: What We Learned from Clinical Trials Thus Far?. ACS omega, 5(11), 5704–5712. [Link]

-

Ferguson, J. J. A., Stojanovski, E., MacDonald-Wicks, L., & Garg, M. L. (2023). Curcumin in Inflammatory Complications: Therapeutic Applications and Clinical Evidence. Molecules (Basel, Switzerland), 28(24), 8089. [Link]

-

Gupta, S. C., Patchva, S., & Aggarwal, B. B. (2013). Therapeutic Roles of Curcumin: Lessons Learned from Clinical Trials. The AAPS journal, 15(1), 195–218. [Link]

Sources

- 1. Perspectives on New Synthetic Curcumin Analogs and their Potential Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An overview of structure-activity relationship studies of curcumin analogs as antioxidant and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. sssihl.edu.in [sssihl.edu.in]

- 5. Curcumin: biochemistry, pharmacology, advanced drug delivery systems, and its epigenetic role in combating cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potential anticancer properties and mechanisms of action of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mc.minia.edu.eg [mc.minia.edu.eg]

- 9. Curcumin analogues as possible anti-proliferative & anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Review of Recent Curcumin Analogues and Their Antioxidant, Anti-Inflammatory, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Curcumin and its Analogs and Carriers: Potential Therapeutic Strategies for Human Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Therapeutic potential of curcumin and curcumin analogues in rheumatology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Therapeutic Roles of Curcumin: Lessons Learned from Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benthamdirect.com [benthamdirect.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Novel Curcumin Analogues: Synthesis and Therapeutic Applications (2023) | 3 Citations [scispace.com]

- 18. Anti-inflammatory effects of novel curcumin analogs in experimental acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and biological evaluation of novel curcumin analogs as anti-cancer and anti-angiogenesis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. Synthesis and antioxidant activity of curcumin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. globalresearchonline.net [globalresearchonline.net]

- 23. jocpr.com [jocpr.com]

- 24. Pharmacological Mechanisms and Clinical Applications of Curcumin: Update - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Curcuminoids in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Curcumin and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Crystal Structure of Bis(4-methoxyphenyl)penta-1,4-dien-3-one

This guide provides a comprehensive technical overview of the synthesis, crystal growth, and detailed crystallographic analysis of bis(4-methoxyphenyl)penta-1,4-dien-3-one. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the solid-state properties of this compound.

Introduction: Significance and Physicochemical Properties

Bis(4-methoxyphenyl)penta-1,4-dien-3-one, a symmetrical curcuminoid derivative, is a yellow crystalline solid.[1] This class of compounds is of significant interest due to its potential applications in materials science, particularly in the field of nonlinear optics (NLO). The conjugated π-system of the pentadienone backbone, coupled with the electron-donating methoxy groups on the terminal phenyl rings, gives rise to its unique electronic and optical properties. A thorough understanding of its crystal structure is paramount for elucidating structure-property relationships and for the rational design of new materials with enhanced functionalities. This guide will delve into the precise three-dimensional arrangement of molecules in the crystalline state, which ultimately governs the macroscopic properties of the material.

Synthesis and Crystallization

The synthesis of bis(4-methoxyphenyl)penta-1,4-dien-3-one is reliably achieved through a base-catalyzed Claisen-Schmidt condensation reaction.[2] This classic organic reaction involves the cross-aldol condensation of an aldehyde with a ketone. In this specific case, two equivalents of 4-methoxybenzaldehyde react with one equivalent of acetone.

Experimental Protocol: Synthesis via Claisen-Schmidt Condensation

This protocol outlines a standard laboratory procedure for the synthesis of bis(4-methoxyphenyl)penta-1,4-dien-3-one.

Materials:

-

4-Methoxybenzaldehyde

-

Acetone

-

Sodium Hydroxide (NaOH)

-

Ethanol (95%)

-

Distilled Water

-

Hydrochloric Acid (HCl, dilute solution)

-

Standard laboratory glassware (e.g., Erlenmeyer flask, beaker, magnetic stirrer)

Procedure:

-

Preparation of Reactant Solution: In a suitable Erlenmeyer flask, dissolve 4-methoxybenzaldehyde in 95% ethanol.

-

Addition of Ketone: To the stirred solution from Step 1, add acetone.

-

Initiation of Condensation: Prepare a solution of sodium hydroxide in water and add it dropwise to the stirred mixture of the aldehyde and ketone. The addition should be slow to control the reaction temperature.

-

Reaction Monitoring: Continue stirring the reaction mixture at room temperature for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation of Product: Upon completion of the reaction, pour the reaction mixture into a beaker containing crushed ice.

-

Neutralization: Acidify the mixture by the slow addition of dilute hydrochloric acid until a neutral pH (approximately 7) is achieved.

-

Isolation of Crude Product: Collect the precipitated yellow solid by vacuum filtration and wash it thoroughly with cold distilled water to remove any inorganic impurities.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as hot ethanol, to yield the pure bis(4-methoxyphenyl)penta-1,4-dien-3-one.

-

Drying and Characterization: Dry the purified crystals in a desiccator. The final product should be characterized by determining its melting point and using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Experimental Protocol: Single Crystal Growth by Slow Evaporation

The growth of high-quality single crystals is a prerequisite for accurate X-ray diffraction analysis. The slow evaporation technique is a reliable method for obtaining single crystals of bis(4-methoxyphenyl)penta-1,4-dien-3-one.

Materials:

-

Purified bis(4-methoxyphenyl)penta-1,4-dien-3-one

-

A suitable solvent (e.g., acetone, methanol, or dimethylformamide)

-

Crystallization dish or small beaker

-

Parafilm or aluminum foil

Procedure:

-

Preparation of a Saturated Solution: Prepare a saturated or near-saturated solution of the purified compound in a chosen solvent at room temperature. Gentle warming can be applied to facilitate dissolution, followed by cooling to room temperature.

-

Filtration: Filter the solution through a syringe filter or a cotton plug to remove any particulate matter that could act as unwanted nucleation sites.

-

Crystallization Setup: Transfer the clear solution to a clean crystallization dish or a small beaker. The choice of container can influence the rate of evaporation.

-

Controlled Evaporation: Cover the container with parafilm or aluminum foil and puncture a few small holes in the covering. The number and size of the holes will control the rate of solvent evaporation. A slower evaporation rate generally leads to the formation of larger and higher-quality crystals.

-

Incubation: Place the crystallization setup in a location free from vibrations and significant temperature fluctuations.

-

Crystal Harvesting: Once suitable single crystals have formed, carefully harvest them from the mother liquor and dry them on a filter paper.

Crystal Structure Analysis

The determination of the crystal structure of bis(4-methoxyphenyl)penta-1,4-dien-3-one has been accomplished through single-crystal X-ray diffraction.

Crystallographic Data

A redetermination of the crystal structure at 120 (2) K provided high-precision data.[3][4] The compound crystallizes in the orthorhombic system with the noncentrosymmetric space group Aba2.[5][6]

| Parameter | Value | Reference |

| Molecular Formula | C₁₉H₁₈O₃ | [3] |

| Formula Weight | 294.33 | [3] |

| Crystal System | Orthorhombic | [3] |

| Space Group | Aba2 | [5][6] |

| a (Å) | 7.2756 (9) | [3] |

| b (Å) | 33.5830 (6) | [3] |

| c (Å) | 6.132 (5) | [3] |

| V (ų) | 1498.3 (12) | [3] |

| Z | 4 | [3] |

| T (K) | 120 (2) | [3] |

| ρcalc (Mg m⁻³) | 1.305 | [3] |

Molecular Geometry

The molecule possesses a crystallographically imposed twofold symmetry.[3][4] A key feature of its conformation is the non-planar arrangement of the two 4-methoxyphenyl rings, with a dihedral angle of 56.92 (9)° between them.[3][4] This twisted conformation is influenced by an intramolecular contact.[3][4]

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is characterized by the absence of π–π stacking interactions.[3] The dominant intermolecular force is a weak C—H···O hydrogen bond, which plays a role in crosslinking the molecular columns.[3] The molecules arrange in a head-to-tail fashion, forming columns that propagate along the[5] direction.[3] This specific alignment is correlated with the compound's significant second-harmonic generation (SHG) signal.[3]

A Hirshfeld surface analysis can be employed to further investigate and quantify the intermolecular contacts within the crystal structure, providing a visual representation of the interactions driving the crystal packing.

Physicochemical Characterization

Beyond the crystal structure, a comprehensive understanding of the material requires further physicochemical characterization.

Thermal Analysis

Thermal studies have determined the melting point of bis(4-methoxyphenyl)penta-1,4-dien-3-one to be approximately 132 °C.[5]

Spectroscopic Properties

-

UV-Visible Spectroscopy: The UV-visible spectrum reveals that the crystal is transparent in the entire visible and near-infrared regions, with a cutoff wavelength of 444 nm.[5]

-

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy: IR and NMR spectroscopy are essential for confirming the molecular structure and purity of the synthesized compound. Characteristic IR peaks would include C=O and C=C stretching vibrations. ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

Applications and Future Directions

The noncentrosymmetric crystal structure and the alignment of molecular dipoles make bis(4-methoxyphenyl)penta-1,4-dien-3-one a promising candidate for second-order nonlinear optical applications.[5] Its SHG efficiency has been reported to be significantly higher than that of urea, a standard NLO material.[5] Furthermore, derivatives of this compound have been investigated for their potential cytotoxic activities against various cancer cell lines, suggesting avenues for drug development.[1][7] Future research could focus on the synthesis of new derivatives with tailored electronic properties to further enhance their NLO response or biological activity.

Visualizations

Caption: Workflow for the synthesis of bis(4-methoxyphenyl)penta-1,4-dien-3-one.

Caption: Step-by-step workflow for single crystal growth via slow evaporation.

References

-

AIP Publishing. (2020, June 26). Synthesis, crystal growth and characterization of (1E, 4E)-1, 5-bis (4-methoxyphenyl) penta-1, 4-dien-3-one (BMPD). Retrieved from [Link]

-

Harrison, W. T. A., Sarojini, B. K., Raj, K. K. V., Yathirajan, H. S., & Narayana, B. (2006). A redetermination of 1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one at 120 (2) K. Acta Crystallographica Section E: Crystallographic Communications, 62(4), o1522–o1523. Retrieved from [Link]

-

Yerdelen, K. O., Gul, H. I., Sakagami, H., & Umemura, N. (2015). Synthesis and biological evaluation of 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one and its aminomethyl derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(3), 383–388. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and biological evaluation of 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one and its aminomethyl derivatives. Retrieved from [Link]

-